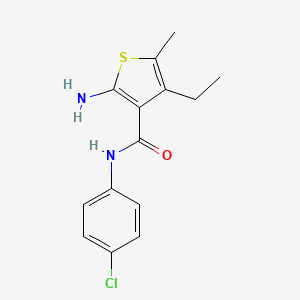

2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide

Beschreibung

2-Amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide is a substituted thiophene derivative with the molecular formula C₁₄H₁₅ClN₂OS and a molecular weight of 294.81 g/mol . Structurally, it features a thiophene core substituted at the 2-position with an amino group, at the 3-position with a carboxamide linked to a 4-chlorophenyl moiety, and at the 4- and 5-positions with ethyl and methyl groups, respectively. This compound is part of a broader class of heterocyclic carboxamides studied for their diverse biological activities, including insecticidal, antimicrobial, and enzyme-inhibitory properties.

Synthetic routes to such thiophene derivatives often involve cyclization of thiocarbamoyl precursors. For instance, related compounds like 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide are synthesized by heating thiocarbamoyl intermediates with halogenated reagents in the presence of bases like triethylamine . The structural versatility of the thiophene scaffold allows for tailored modifications to optimize physicochemical properties and bioactivity.

Eigenschaften

IUPAC Name |

2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS/c1-3-11-8(2)19-13(16)12(11)14(18)17-10-6-4-9(15)5-7-10/h4-7H,3,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZHNIKTUDLGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)Cl)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone (such as ethyl methyl ketone), elemental sulfur, and a nitrile (such as 4-chlorobenzonitrile) in the presence of a base like sodium ethoxide.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine (such as ammonia or an alkylamine) reacts with a halogenated thiophene intermediate.

Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the amino-thiophene intermediate with an acyl chloride or anhydride, such as 4-chlorobenzoyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, purification techniques like recrystallization or chromatography, and stringent quality control measures to meet regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 294.81 g/mol. Its structure features a thiophene ring, which is known for enhancing biological activity due to its ability to participate in various biochemical interactions.

Pharmacological Applications

-

Antitumor Activity

- Research indicates that derivatives of thiophene compounds, including 2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide, exhibit potent antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various human tumor cell lines, demonstrating IC50 values in the nanomolar range, which suggests strong potential as anticancer agents .

-

Antibacterial and Antifungal Properties

- The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives containing amino groups have been reported to enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . Additionally, antifungal activities have also been noted, indicating a broad spectrum of antimicrobial applications .

-

Antioxidant Activity

- The antioxidant properties of this compound have been evaluated using various assays, showing promising results in scavenging free radicals. This activity is crucial for protecting cells from oxidative stress-related damage, which is linked to various diseases including cancer and neurodegenerative disorders .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound often involve:

- Enzyme Inhibition : Many thiophene derivatives act as inhibitors of key enzymes involved in tumor growth and bacterial proliferation. For example, they may inhibit thymidylate synthase and dihydrofolate reductase, which are critical for DNA synthesis in rapidly dividing cells .

- Cell Cycle Arrest : Certain studies report that these compounds can induce cell cycle arrest in cancer cells, promoting apoptosis through pathways involving the regulation of cyclin-dependent kinases (CDKs) .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the antiproliferative effects of a series of thiophene derivatives on breast cancer cell lines. The results indicated that compounds with structural similarities to this compound significantly inhibited cell growth by inducing G2/M phase arrest and promoting apoptosis through modulation of apoptotic markers like Bcl-2 family proteins .

Case Study 2: Antibacterial Efficacy

In another investigation focusing on the antibacterial properties of thiophene derivatives, this compound was tested against multiple bacterial strains. Results showed that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings .

Wirkmechanismus

The mechanism of action of 2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or expression.

Vergleich Mit ähnlichen Verbindungen

Pyridine/Thienopyridine Derivatives

- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3) (): These compounds replace the thiophene core with pyridine or fused thienopyridine systems. Insecticidal Activity: Both compounds demonstrated higher efficacy against cowpea aphids (Aphis craccivora) than the commercial insecticide acetamiprid. This highlights the role of pyridine-based heterocycles in enhancing pesticidal activity .

Pyrimidine Derivatives

- 2-Amino-N-(4-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide (4g) (): Features a pyrimidine core with isopropyl and methoxy substituents. Physical Properties: Melting point (185–187°C) and spectral data (IR, NMR) differ significantly due to the pyrimidine ring’s rigidity and substituent effects .

Thiophene-Based Analogues

N-(4-Acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide ():

- Replaces the 4-chlorophenyl group with a 4-acetylphenyl moiety.

Substituent Position and Bioactivity

- 2-Amino-N-(3-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide (): Differs only in the position of the chloro substituent (3- vs. 4-chlorophenyl). Structural Significance: The para-chloro configuration in the target compound may enhance intermolecular interactions (e.g., π-stacking) compared to the meta-isomer, influencing bioactivity .

Antimicrobial Thiazole/Triazole Analogues

- 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide (): A thiazole derivative with predicted antifungal activity against Fusarium monoliforme and Aspergillus flavus.

- S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol (): Combines triazole and pyrrole moieties.

Comparative Data Table

Key Findings and Implications

- Structural Flexibility: Thiophene derivatives exhibit tunable bioactivity through substituent modifications, as seen in the enhanced insecticidal activity of pyridine/thienopyridine analogues .

- Substituent Effects : The position of the chloro group (para vs. meta) and the nature of heterocyclic cores (thiophene vs. pyrimidine) significantly influence physicochemical and biological properties.

- Synthetic Accessibility : Cyclization strategies using thiocarbamoyl precursors enable efficient synthesis of diverse thiophene derivatives .

Biologische Aktivität

2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide, also known by its chemical name ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's biological effects, including its anti-inflammatory, anticancer, and antimicrobial properties, supported by various studies and data.

- Molecular Formula : C14H14ClN O2S

- Molecular Weight : 295.81 g/mol

- CAS Number : 350989-77-4

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported the IC50 values for several derivatives of thiophene compounds, indicating that ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate demonstrated significant activity against lung cancer (A549) and colon cancer (HCT116) cell lines. The compound's mechanism appears to involve the induction of apoptosis through the modulation of apoptotic gene expression.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 values for COX inhibition were measured, demonstrating that the compound can effectively reduce inflammation markers.

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound has shown promising antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Properties : A study published in Nature assessed the cytotoxicity of various thiophene derivatives, including ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate, against multiple cancer cell lines. The results indicated that this compound had a lower IC50 compared to standard chemotherapeutics, suggesting its potential as a novel anticancer agent .

- Inflammation Model : In an experimental model of inflammation, the compound was administered to mice with induced paw edema. Results showed a significant reduction in edema compared to control groups, highlighting its effectiveness as an anti-inflammatory agent .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide?

The compound is typically synthesized via the Gewald reaction, a two-step process involving the cyclocondensation of ketones or aldehydes with cyanoacetates and elemental sulfur, followed by aminolysis or substitution to introduce the 4-chlorophenylcarboxamide group. Key intermediates, such as ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, are synthesized under reflux conditions in polar aprotic solvents (e.g., DMF) with catalysts like morpholine . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Yield optimization requires precise control of stoichiometry and reaction time, as over-substitution can lead to byproducts .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement provides unambiguous confirmation of the molecular structure, including bond angles and torsion parameters .

- NMR spectroscopy : H and C NMR (DMSO-d6 or CDCl3) validate substituent positions, with characteristic shifts for the thiophene ring (δ 6.8–7.2 ppm) and carboxamide NH (δ 5.5–6.0 ppm) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) coupled with ESI-MS confirm molecular ion peaks (e.g., [M+H]) and quantify purity (>95%) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Discrepancies between experimental and predicted spectral data (e.g., unexpected C NMR shifts) may arise from dynamic effects (e.g., rotameric equilibria) or crystallographic disorder. To address this:

- Perform variable-temperature NMR to identify conformational flexibility.

- Validate via 2D NMR (COSY, HSQC) to assign coupling patterns unambiguously .

- Cross-reference with computational methods (DFT calculations, Gaussian09) for optimized geometry and simulated spectra .

Advanced: What experimental design considerations are critical for assessing the compound’s biological activity?

- In vitro assays : Use dose-response curves (0.1–100 µM) in target-specific assays (e.g., kinase inhibition) with controls for cytotoxicity (MTT assay).

- Solubility optimization : Employ co-solvents (DMSO ≤1%) or nanoformulation to mitigate solubility limitations in aqueous buffers .

- Metabolic stability : Pre-screen with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

Advanced: How can reaction yield and purity challenges be addressed during scale-up synthesis?

- Byproduct minimization : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates during aminolysis .

- Crystallization optimization : Employ anti-solvent addition (e.g., water into ethanol) under controlled cooling rates to enhance crystal homogeneity .

- Process analytical technology (PAT) : Implement in-situ FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Advanced: What computational approaches predict the compound’s reactivity and interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding modes to receptors (e.g., EGFR) using crystal structures from the PDB. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the thiophene ring .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

- QSAR modeling : Derive electronic descriptors (HOMO/LUMO, logP) to correlate structural features with activity trends .

Basic: What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. For long-term stability (>6 months), lyophilize and store as a solid in desiccated conditions (silica gel). Periodically verify purity via HPLC .

Advanced: How should discrepancies in reported biological activity across studies be interpreted?

Variability may arise from differences in assay protocols (e.g., cell lines, incubation times) or compound batches. Mitigation strategies include:

- Standardized bioactivity protocols : Adhere to NIH/EMA guidelines for replicate experiments (n ≥ 3) and IC50 determination .

- Batch-to-batch characterization : Compare NMR and HRMS data across batches to rule out impurities .

- Meta-analysis : Use statistical tools (e.g., Forest plots) to aggregate data from independent studies and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.